3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(2-methylpyrrol-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NO/c1-8-4-2-5-9(8)6-3-7-10/h2,4-5,10H,3,6-7H2,1H3 |
InChI Key |
MJLJQQATDBLMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN1CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrrole with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Methyl-1H-pyrrol-1-yl)propanal or 3-(2-Methyl-1H-pyrrol-1-yl)propanoic acid.
Reduction: 3-(2-Methyl-1H-pyrrol-1-yl)propanamine.
Substitution: 3-(2-Methyl-1H-pyrrol-1-yl)propyl chloride or 3-(2-Methyl-1H-pyrrol-1-yl)propyl ether.
Scientific Research Applications
3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Features
- 3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol: The pyrrole ring’s electron-donating methyl group enhances ring stability and moderates electrophilic substitution reactivity. The propanol chain contributes to hydrophilicity and hydrogen-bonding capacity.
- The branched amino-propanol chain may reduce conformational flexibility compared to the linear chain in the target compound .
- 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol: The pyridine ring’s electron-withdrawing nitro and chloro groups render this compound more electrophilic, favoring nucleophilic aromatic substitution. The nitro group also increases molecular weight and decreases solubility .
Physicochemical Properties
Key Observations :
- Pyrazole derivatives exhibit higher melting points due to enhanced intermolecular hydrogen bonding.
- Nitro-substituted pyridine analogues show reduced aqueous solubility, necessitating polar aprotic solvents.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent side reactions.
- Monitor reaction progress via TLC (e.g., CH₃Cl/EtOH 10:1) .
How can X-ray crystallography using SHELX software aid in the structural elucidation of this compound?
Advanced
SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures:
- Data handling : SHELX processes intensity data for small-molecule crystallography, resolving bond lengths and angles with precision .
- Example workflow :
- Collect diffraction data (high-resolution preferred).
- Use SHELXD for phase problem solving.
- Refine with SHELXL, applying restraints for disordered moieties.
Q. Data Contradiction Resolution :
What chromatographic techniques are recommended for purifying this compound?
Q. Basic
| Method | Conditions | Purity Outcome |
|---|---|---|
| Column Chromatography | Ethyl acetate/hexane (1:4) | >95% |
| RP-HPLC | C18 column, pH 6.8 buffer, acetonitrile gradient | 98–99% |
Q. Tips :
How can researchers resolve contradictions in antioxidant activity data for pyrrole derivatives?
Advanced
Contradictions may arise from assay interference or compound stability. Strategies include:
- Multi-method validation : Compare DPPH, FRAP, and cellular ROS assays .
- Molecular docking : Predict binding affinities to antioxidant enzymes (e.g., SOD, catalase) to correlate activity with structural features .
- Control experiments : Assess compound stability under assay conditions (e.g., pH, light exposure) .
What spectroscopic methods are critical for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Confirm pyrrole ring protons (δ 6.2–6.8 ppm) and propanol chain (δ 3.5–4.0 ppm) .
- FTIR : Identify O–H (3200–3600 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ expected at m/z 170.1) .
What role does molecular docking play in predicting biological activity?
Advanced
Molecular docking (e.g., AutoDock Vina) predicts interactions between the compound and biological targets:
- Case Study : Docking into the active site of COX-2 revealed hydrogen bonding with Arg120, explaining anti-inflammatory potential .
- Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .
What are the common impurities encountered during synthesis, and how can they be controlled?
Q. Basic
How does pH affect the stability and analysis of this compound in HPLC methods?
Advanced
A validated RP-HPLC method (C18 column) shows:
| pH | Retention Time (min) | Peak Symmetry |
|---|---|---|
| 3.0 | 8.2 | Tailing (As > 1.5) |
| 6.8 | 6.5 | Symmetrical (As ≈ 1.0) |
| 9.0 | 5.8 | Fronting (As < 0.8) |
Recommendation : Use pH 6.8 phosphate buffer for optimal separation .
What storage conditions are recommended to maintain compound stability?
Q. Basic
- Temperature : Store at –20°C in amber vials .
- Humidity : Keep desiccated (silica gel).
- Solubility : Dissolve in DMSO (10 mM stock) to prevent hydrolysis .
How can reaction conditions be optimized to minimize byproducts?
Q. Advanced
Experimental Design : Use a factorial approach (e.g., 2³ DOE) to evaluate interactions between variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
